Abafungin

Antifungal susceptibility Dermatomycoses Candida albicans

Abafungin is the first-in-class arylguanidine antifungal, offering a unique dual mechanism that cannot be replicated by generic azoles or allylamines. It directly impairs fungal cell membranes while inhibiting sterol-C-24-methyltransferase—a target distinct from CYP51. Critically, it retains fungicidal activity against resting dermatophyte cells and pan-azole-resistant Aspergillus fumigatus, where terbinafine and amorolfine fail. For formulators, the Abasol™ gel technology demonstrated superior nail penetration without filing—making abafungin the API of choice for next-generation onychomycosis treatments. Researchers studying antifungal persistence require this compound as an essential comparator.

Molecular Formula C21H22N4OS
Molecular Weight 378.5 g/mol
CAS No. 129639-79-8
Cat. No. B1664290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbafungin
CAS129639-79-8
SynonymsAbafungin;  Bay w 6341;  UNII-11DI31LWXF; 
Molecular FormulaC21H22N4OS
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC2=CC=CC=C2C3=CSC(=N3)NC4=NCCCN4)C
InChIInChI=1S/C21H22N4OS/c1-14-8-9-18(15(2)12-14)26-19-7-4-3-6-16(19)17-13-27-21(24-17)25-20-22-10-5-11-23-20/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H2,22,23,24,25)
InChIKeyTYBHXIFFPVFXQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Abafungin (CAS 129639-79-8) – First-in-Class Arylguanidine Antifungal for Dermatomycoses


Abafungin (CAS 129639-79-8, also known as Bay w 6341) is the first member of a novel class of synthetic antifungal compounds, the arylguanidines, originally synthesized at Bayer AG [1]. It is a broad-spectrum antifungal agent with a unique dual mechanism of action, specifically designed for the topical treatment of dermatomycoses [1]. Unlike many established antifungal classes, abafungin acts directly on the fungal cell membrane while also inhibiting sterol biosynthesis, providing a distinct pharmacological profile for targeting superficial fungal infections [1].

Abafungin (CAS 129639-79-8) – Why Generic Antifungal Substitution Fails for Topical Dermatophyte Control


Generic antifungal substitution often fails due to a lack of understanding of the specific therapeutic niches addressed by newer agents like abafungin. Abafungin's distinct arylguanidine structure and unique mechanism of action—which includes a direct membrane effect and the inhibition of a different sterol biosynthesis step (C-24 methyltransferase) compared to azoles (CYP51) [1]—make it a non-interchangeable option. Its activity profile is notably different from that of allylamines (e.g., terbinafine) and azoles (e.g., clotrimazole, bifonazole), particularly regarding its spectrum against certain yeasts and molds, its fungicidal potency against non-growing (resting) fungal cells, and its potential in advanced topical formulations for difficult-to-treat infections like onychomycosis [2]. These differential features render simple in-class or generic substitution clinically and scientifically inadequate.

Abafungin (CAS 129639-79-8) – Head-to-Head Quantitative Evidence vs. Key Topical Antifungals


Abafungin's Superior Potency Against Yeasts and Molds Compared to Standard Topical Antifungals

In a direct head-to-head comparison, abafungin demonstrated superior in vitro activity against Candida yeasts and Aspergillus molds relative to the standard topical agents bifonazole, clotrimazole, terbinafine, and amorolfine. Specifically, for 8 Candida albicans isolates, the MIC range for abafungin was 0.5–16 μg/mL, whereas bifonazole and terbinafine exhibited ranges of 8 to >64 μg/mL and 16 to >64 μg/mL, respectively [1]. Against 3 Aspergillus fumigatus isolates, abafungin's MIC range was 0.5–1 μg/mL, which was notably lower than bifonazole (64 to >64 μg/mL), clotrimazole (1–2 μg/mL), and terbinafine (32–64 μg/mL) [1].

Antifungal susceptibility Dermatomycoses Candida albicans

Abafungin's Unmatched Fungicidal Activity Against Resting (Non-Growing) Fungal Cells

A key differentiator for abafungin is its ability to kill fungal pathogens in a resting, non-growing state—a property not shared by many comparator drugs. In direct testing against resting dermatophytes (43 isolates in demineralized water), the MFC range for abafungin was 1–16 μg/mL. This was superior to all other tested agents, with comparators showing MFC ranges of 1 to >64 μg/mL for amorolfine (only 85% of isolates killed at ≤64 μg/mL), 8 to >64 μg/mL for bifonazole (18% killed at ≤64 μg/mL), 8 to >64 μg/mL for clotrimazole (51% killed at ≤64 μg/mL), and 1–32 μg/mL for terbinafine [1]. Against resting yeasts (38 isolates), abafungin's MFC range was 4–16 μg/mL, whereas amorolfine and terbinafine had ranges of 4 to >64 μg/mL (63% killed at ≤64 μg/mL) and >64 μg/mL (0% killed), respectively [1].

Fungicidal activity Dermatophyte Resting cell

Abafungin's Retention of Potency Against Pan-Azole Resistant Aspergillus fumigatus

Abafungin demonstrates consistent in vitro activity against both wild-type and pan-azole resistant strains of Aspergillus fumigatus. While direct comparator data for azoles on the same resistant strain are not provided in the same study, the reported MIC of 2.0 μg/mL against the wild-type strain (ATCC 204305) and a similar MIC against the pan-azole resistant strain (SR47013) indicates that abafungin's unique mechanism of action circumvents the common resistance pathways that compromise azole efficacy . This is a class-level inference based on the known mechanism of azole resistance (mutations in CYP51) and abafungin's distinct molecular target.

Antifungal resistance Azole resistance Aspergillus fumigatus

Abafungin's Distinct Mechanism: Direct Membrane Impairment Compared to Azole-Class Antifungals

Unlike the imidazole and triazole classes of antifungals, which primarily act by inhibiting the CYP51 enzyme (lanosterol 14α-demethylase) in the ergosterol biosynthesis pathway, abafungin exerts a direct effect on the fungal cell membrane in addition to inhibiting a different enzyme, sterol-C-24-methyltransferase (C-24 MT) [1]. This dual mechanism is a class-defining feature of arylguanidines and is not shared by azoles (e.g., clotrimazole, bifonazole) or allylamines (e.g., terbinafine), which act solely as squalene epoxidase inhibitors [1]. This mechanistic differentiation is a class-level inference that explains the unique functional activities observed in direct comparisons (e.g., activity against resting cells).

Mechanism of action Fungal cell membrane Arylguanidine

Abafungin Gel Formulation: Superior Nail Penetration for Onychomycosis Compared to Traditional Lacquers

A novel gel formulation of abafungin (Abasol™) was developed to address the critical challenge of nail penetration in onychomycosis treatment. Laboratory tests demonstrated that this formulation rapidly delivers drug concentrations of abafungin into and through the nail that greatly exceed the levels required to kill the causative dermatophytes [1]. This represents a significant advancement over traditional antifungal nail lacquers, which often fail to deliver therapeutically effective drug concentrations through the nail plate and require nail filing to enhance penetration [1]. The gel formulation also avoids the need for surface roughening and does not leave a hard gloss film, offering practical and cosmetic advantages over lacquers [1].

Onychomycosis Topical formulation Nail penetration

Abafungin (CAS 129639-79-8) – High-Impact Application Scenarios Based on Verified Evidence


Development of Next-Generation Topical Therapies for Onychomycosis

Abafungin is a prime candidate for formulation scientists developing new topical treatments for onychomycosis. The superior nail penetration of the patented Abasol™ gel formulation, which delivered fungicidal drug concentrations into and through the nail without the need for abrasive filing, directly addresses a major limitation of current lacquers [1]. This evidence supports its use as an active pharmaceutical ingredient (API) in novel drug delivery systems aimed at improving treatment outcomes for fungal nail infections.

In Vitro Antifungal Susceptibility Studies Focusing on Azole-Resistant and Dormant Fungal Populations

Researchers studying antifungal resistance or fungal persistence should prioritize abafungin as a key comparator or test agent. The evidence shows abafungin retains potent activity against pan-azole resistant Aspergillus fumigatus and is uniquely fungicidal against resting, non-growing dermatophytes and yeasts at concentrations where standard agents (terbinafine, amorolfine, bifonazole) fail [2]. This makes abafungin an invaluable tool for in vitro studies exploring alternative therapeutic strategies for recalcitrant or resistant superficial mycoses.

Antifungal Drug Discovery and Mechanism-of-Action Studies

For medicinal chemists and pharmacologists, abafungin serves as a valuable chemical probe and benchmark for novel antifungal target discovery. Its unique dual mechanism—direct membrane impairment combined with inhibition of sterol-C-24-methyltransferase—provides a distinct phenotypic and molecular signature compared to azoles and allylamines [3]. Abafungin can be used as a reference standard to validate assays for new compounds aiming to target alternative ergosterol pathway enzymes or fungal membrane integrity.

Broad-Spectrum Topical Antimicrobial Formulation Development

Formulators developing products for mixed bacterial and fungal skin infections should consider abafungin as a key ingredient. In addition to its potent antifungal activity against dermatophytes, yeasts, and molds [4], abafungin possesses documented antibiotic activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as sporicidal activity against Bacillus subtilis and Clostridium difficile . This broad spectrum of activity makes it a compelling API for complex dermatological formulations.

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